molecular formula C9H6O3S B13190192 3-(Furan-2-yl)thiophene-2-carboxylic acid

3-(Furan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B13190192
M. Wt: 194.21 g/mol
InChI Key: YUSQDRCRGDVZDK-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Carboxylic Acids in Chemical Research

Heterocyclic carboxylic acids are a cornerstone of modern chemical and pharmaceutical research. The presence of both a heterocyclic ring and a carboxylic acid group within the same molecule imparts a unique combination of properties. The heterocyclic moiety can influence the molecule's polarity, lipophilicity, and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking. The carboxylic acid group, a versatile functional handle, can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides, enabling the synthesis of diverse compound libraries. farmaciajournal.com

In the realm of medicinal chemistry, numerous drugs contain heterocyclic carboxylic acid scaffolds. These structures are often critical for binding to biological targets with high affinity and selectivity. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics feature these motifs. farmaciajournal.com The acidic nature of the carboxylic group can also be crucial for the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Framework and Research Interest of Furan- and Thiophene-Containing Molecules

The combination of these two rings can lead to unique photophysical and electronic properties, making such compounds promising candidates for applications in materials science, particularly in the development of organic semiconductors, conducting polymers, and dyes. espublisher.com The relative orientation of the furan (B31954) and thiophene (B33073) rings can be tuned to modulate the electronic communication between them, allowing for the fine-tuning of the material's properties. In the context of drug discovery, the furan-thiophene scaffold can be explored for its potential to interact with various biological targets, with the specific arrangement of heteroatoms and substituents influencing its biological activity. farmaciajournal.comnih.gov

While specific research on 3-(Furan-2-yl)thiophene-2-carboxylic acid is not extensively documented in publicly available literature, its structural components suggest significant potential for further investigation. The following sections will explore the known chemistry of related compounds to infer the properties and potential applications of this specific molecule.

Detailed Research Findings

Due to the limited specific research data available for this compound, this section will focus on the general synthetic strategies and known applications of closely related furan and thiophene carboxylic acid derivatives. This information provides a valuable framework for understanding the potential of the target compound.

Synthesis of Furan and Thiophene Carboxylic Acids

The synthesis of furan and thiophene carboxylic acids can be achieved through various established organic reactions. A common approach involves the functionalization of the parent heterocycle. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene. wikipedia.org Another method involves the carbonation of a metalated heterocycle, such as a lithiated or Grignard reagent derivative of furan or thiophene, by reacting it with carbon dioxide. beilstein-journals.org

Cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for constructing the bi-heterocyclic core of molecules like this compound. These reactions would typically involve coupling a furan-containing organometallic reagent with a thiophene derivative bearing a suitable leaving group, or vice versa. The carboxylic acid functionality could either be present on one of the coupling partners or introduced in a subsequent step.

Potential Research Applications

Derivatives of furan and thiophene carboxylic acids have shown promise in a variety of research areas. In medicinal chemistry, these compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents. farmaciajournal.comijabbr.comresearchgate.net For example, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their antimicrobial activity against various pathogens. mdpi.comnih.govnih.gov

In materials science, the unique electronic properties of furan- and thiophene-containing molecules make them attractive for the development of organic electronic materials. Chalcones based on a 3-furan-1-thiophene scaffold have been synthesized and investigated for their potential applications in this field. nih.gov The carboxylic acid group in this compound could serve as an anchoring group for attaching the molecule to surfaces, a desirable feature for the construction of organic-based electronic devices.

Below is a table summarizing the properties of the parent furan-2-carboxylic acid and thiophene-2-carboxylic acid to provide context for the potential properties of this compound.

PropertyFuran-2-carboxylic acidThiophene-2-carboxylic acid
Molecular Formula C₅H₄O₃C₅H₄O₂S
Molar Mass 112.08 g/mol 128.15 g/mol
Appearance White crystalline powderWhite solid
Melting Point 133-134 °C125–127 °C

Note: Data for this compound is not available in the searched sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

3-(furan-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11)

InChI Key

YUSQDRCRGDVZDK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Furan 2 Yl Thiophene 2 Carboxylic Acid and Analogous Scaffolds

Precursor Synthesis and Functional Group Introduction

The construction of the 3-(furan-2-yl)thiophene-2-carboxylic acid scaffold begins with the synthesis of appropriately functionalized furan (B31954) and thiophene (B33073) precursors. These precursors are designed to facilitate the subsequent coupling and carboxylation steps. Common starting materials include halogenated thiophenes and furans, as well as those bearing boronic acids or stannanes for cross-coupling reactions.

For instance, the synthesis of thiophene precursors can involve the Paal-Knorr thiophene synthesis, which is the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. Another method is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid with α,β-acetylenic esters to yield 3-hydroxy-2-thiophenecarboxylic acids. researchgate.net The Gewald aminothiophene synthesis is also a common route, involving the condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.com Functional groups can be introduced onto the thiophene ring through electrophilic substitution reactions such as halogenation, acylation, and nitration. uobaghdad.edu.iqrrbdavc.orgnih.gov For example, 3-methylthiophene (B123197) can undergo a one-pot bromination/debromination to yield 2,4-dibromo-3-methylthiophene, a versatile intermediate. beilstein-journals.org

Similarly, furan precursors can be synthesized through methods like the Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds. ksu.edu.sa Functionalization of the furan ring often occurs at the 2- and 5-positions through electrophilic substitution. uobaghdad.edu.iq

Direct Synthesis Approaches to the Core Structure

Direct synthesis of the furan-thiophene core can be achieved through cyclization reactions of appropriately designed acyclic precursors. One such strategy involves the cyclization of 1,3-diynes. For example, a bis-thienylbutadiyne can undergo a [4+2] pericyclic reaction with a sulfur source like sodium sulfide (B99878) to form the central thiophene ring of a terthiophene structure. nih.gov A similar approach could be envisioned for the synthesis of a furan-thiophene-furan oligomer. nih.gov Another method involves the Stetter reaction, where a thiophene-substituted 1,4-diketone can be synthesized from 2-acetylthiophene, which can then be cyclized to form a dithienylbutanedione. nih.gov

Cross-Coupling Reactions in Furan-Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic rings and are widely used in the synthesis of bi-heterocyclic systems.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method is advantageous due to the commercial availability of a wide range of boronic acids, the stability of the catalyst, and the ease of by-product removal. nih.gov An efficient Suzuki cross-coupling protocol has been developed for the reaction of N-heteroaryl and aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, achieving near-quantitative yields with low catalyst loading. acs.org For instance, 2-chloropyridine (B119429) can be successfully coupled with 3-thiopheneboronic acid with high conversion rates. acs.org The synthesis of thiophene, furan, and thiazole (B1198619) derivatives has been successfully achieved using Suzuki cross-coupling. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving thiophene and furan derivatives:

Coupling PartnersCatalystBaseSolventTemperature (°C)Yield (%)
Aryl Halide & Thiophene Boronic Acid[Pd/2]-complex (0.5 mol%)K₂CO₃n-Butanol/Water100~90
5-Bromoindazole & Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good
Aryl Bromide & Thiophene-2-boronic acid pinacol (B44631) esterPd₂(dba)₃ + LigandK₂CO₃THF/WaterReflux89

This table is generated based on data from multiple sources. nih.govacs.orgnih.gov

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. This method has been successfully employed in the synthesis of mixed thiophene/furan oligomers. nih.govacs.orgacs.org In some cases, in addition to the desired cross-coupling products, symmetrical homo-coupling products may also be isolated. acs.orgacs.org The reaction is versatile and can be used to create oligomers with up to 11 rings. nih.govacs.org Additives like copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.edu

The following table outlines representative conditions for Stille coupling to form furan-thiophene linkages:

OrganostannaneOrganic HalideCatalystAdditiveSolventTemperature
2-(Tributylstannyl)furan3-BromothiophenePd(PPh₃)₄-TolueneReflux
5-(Tributylstannyl)thiophene-2-carbaldehyde2-BromofuranPd₂(dba)₃P(o-tol)₃DMF80 °C
Organotin Thiophene Derivative2,5-Dibromo-3,4-dinitrothiophenePalladium Catalyst---

This table is illustrative of typical Stille coupling conditions. nih.govnih.govacs.orgacs.org

The Negishi coupling reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. This method has been applied to the functionalization of furans and thiophenes. For example, a thienyl sulfoxide (B87167) can be prepared by ortho-metalation of thiophene, transmetalation with zinc chloride, and subsequent Negishi cross-coupling with an aryl iodide. sci-hub.se Nickel-catalyzed Negishi coupling has also been used in the polymerization of thiophene-based monomers. rsc.org

Carboxylation Techniques for Heterocyclic Rings

The final step in the synthesis of this compound is the introduction of the carboxylic acid group onto the thiophene ring. This can be achieved through several methods.

One common approach is the lithiation of the thiophene ring followed by quenching with carbon dioxide. The position of lithiation can be directed by existing substituents on the ring. acs.orgrsc.org For example, 3,6-dibromothieno[3,2-b]thiophene (B1311239) can be converted to its 3,6-dilithiated derivative, which can then be reacted with an electrophile. rsc.org

Direct C-H carboxylation of thiophene derivatives with CO₂ has also been achieved under various conditions. One method employs a silver(I) catalyst under mild conditions. researchgate.net Another approach utilizes a solvent-free system with a mixture of carbonate and carboxylate salts, where cesium pivalate (B1233124) has been found to be a suitable base additive. mdpi.com Palladium-catalyzed carboxylation of thiophene with CO₂ has also been investigated, with the CO₂ insertion step being rate-determining. researchgate.net

Furthermore, carboxylic acid functionality can be introduced via a Grignard reaction followed by carbonation with CO₂. beilstein-journals.org This involves the formation of a thienylmagnesium halide, which then reacts with carbon dioxide to yield the corresponding carboxylic acid.

Below is a summary of different carboxylation methods for thiophene:

MethodReagentsKey Features
Lithiation-Carboxylationn-BuLi, CO₂Position-selective based on directing groups.
Direct C-H CarboxylationAg(I) catalyst, CO₂Proceeds under mild conditions.
Base-Mediated CarboxylationCs₂CO₃, Cesium Pivalate, CO₂Solvent-free, synergistic effect of carbonate and carboxylate.
Grignard ReactionMg, CO₂Forms a Grignard reagent intermediate.

This table provides a general overview of carboxylation techniques. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com

Grignard Reagent-Mediated Carbonation

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds, including the synthesis of carboxylic acids from organohalides. researchgate.net The process involves two main steps: the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with carbon dioxide (CO2) and subsequent acidic workup. youtube.com

For the synthesis of this compound, the strategy would commence with a halogenated (typically brominated) 3-(furan-2-yl)thiophene at the 2-position. This precursor reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. researchgate.net This organomagnesium compound is a potent nucleophile. researchgate.net

The subsequent step involves the introduction of carbon dioxide, often in its solid form (dry ice), which acts as an electrophile. youtube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. youtube.com An acidic workup then protonates the resulting carboxylate salt to yield the final carboxylic acid. This method has been successfully applied to produce various thiophenecarboxylic acid derivatives. beilstein-journals.orgnih.gov The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with acidic protons, including those from water. researchgate.net

Table 1: Grignard Reagent-Mediated Carbonation of Thiophene Derivatives

Starting Material Reagents Product Yield Reference
2,4-Dibromo-3-methylthiophene 1. Mg, THF; 2. CO2; 3. H+ 4-Bromo-3-methylthiophene-2-carboxylic acid - beilstein-journals.orgnih.gov

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a more modern and versatile alternative for the synthesis of carboxylic acids. This method allows for the direct conversion of aryl halides or triflates to carboxylic acids using carbon monoxide (CO) as the carbonyl source. mdpi.com Recent advancements have enabled the direct C-H bond activation and carbonylation of heteroaromatics like thiophenes and furans. rsc.orgresearchgate.net

In a notable development, a catalytic system using as little as 1 mol% of Palladium(II) acetate (B1210297) (Pd(OAc)2) has been shown to effectively carbonylate thiophenes and furans. rsc.orgresearchgate.net A key innovation in this process is the use of a binary CO/CO2 gas system. The pressurized CO2 was found to suppress the thermal decomposition of the active palladium catalyst into inactive palladium black, thereby enhancing catalyst durability and efficiency. rsc.orgresearchgate.net The reaction mechanism involves the activation of a C-H bond by the high-valent palladium catalyst, followed by the insertion of CO into the palladium-carbon bond. mdpi.com

This technique has been employed to convert various thiophene derivatives into their corresponding carboxylic acids in high yields. researchgate.net For instance, the carbonylation of 2-ethylthiophene (B1329412) using this method produced the corresponding carboxylic acid selectively. researchgate.net This approach is considered a practical and atom-economical transformation for synthesizing heteroaromatic carboxylic acids. rsc.org

Table 2: Palladium-Catalyzed Direct Carbonylation of Thiophenes

Substrate Catalyst System Conditions Product Yield Reference
Various Thiophenes Pd(OAc)2 (1 mol%), p-Benzoquinone CO/CO2 atmosphere, 100°C Thiophene-2-carboxylic acids up to 99% rsc.orgresearchgate.net

Condensation and Cyclization Reactions

Ring-forming reactions are fundamental to the synthesis of the core heterocyclic structures of furan and thiophene. These can be categorized into intramolecular pathways, where a single molecule cyclizes, and intermolecular approaches, where two or more molecules condense to form the ring system.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for constructing thiophene and furan rings from appropriately functionalized acyclic precursors. These reactions often proceed via an electrophilic or radical mechanism to form the heterocyclic ring.

One such method involves the iodine-mediated electrophilic cyclization of substrates like 2-alkynylanisoles or 2-alkynylsulfides. researchgate.net For instance, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate can be transformed into a 3-iodothiophene (B1329286) derivative through a three-step sequence involving iodocyclization, oxidation, and deacylation. nih.gov Similarly, palladium iodide (PdI2) in conjunction with potassium iodide (KI) catalyzes the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov Another approach involves the photocyclization of styrylthiophenes, which can be used to synthesize complex fused systems like thiahelicenes. ua.es The regiochemical outcome of these cyclizations is dependent on the substitution pattern of the starting material and the reaction conditions employed. ua.es

Table 3: Examples of Intramolecular Cyclization for Thiophene Synthesis

Precursor Type Reagents/Conditions Product Type Reference
2-Alkynylanisoles/Sulfides SOCl2, DMSO 3-(Methylthio)-benzo[b]furans/thiophenes researchgate.net
1-Mercapto-3-yn-2-ols PdI2, KI, MeOH Substituted Thiophenes nih.gov

Intermolecular Condensation Approaches

Intermolecular condensation reactions build the heterocyclic core by combining two or more simpler molecules. These methods are highly valuable for creating a diverse range of substituted thiophenes and furans.

A classic example is the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophenes using a sulfiding agent like Lawesson's reagent or phosphorus pentasulfide. nih.gov Another widely used method is the Gewald reaction, a multi-component condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to form 2-aminothiophenes. nih.govbohrium.com

Furthermore, cyclocondensation reactions have been used to synthesize compounds containing multiple thiophene units. For example, the reaction of thiophene with diacyl chlorides like adipoyl or pimeloyl chloride in the presence of AlCl3 yields di(thiophen-2-yl)alkane diones. nih.gov These diketones can then undergo further cyclocondensation in an acidic medium to form more complex fused ring systems. nih.gov These strategies are foundational for building libraries of thiophene- and furan-containing molecules for various applications. researchgate.net

Table 4: Common Intermolecular Condensation Reactions for Thiophene Synthesis

Reaction Name Reactants Product Type Reference
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfiding agent (e.g., P4S10) Substituted Thiophene nih.gov
Gewald Reaction Carbonyl compound, α-Cyano ester, Elemental sulfur, Base 2-Aminothiophene nih.govbohrium.com

Multi-Component Reactions for Thiophene and Furan Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net

The Gewald reaction is a prominent example of an MCR used for synthesizing polysubstituted 2-aminothiophenes. nih.govbohrium.com This reaction typically involves the condensation of an aldehyde or ketone, a compound with an active methylene group (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.net By choosing an appropriate aldehyde, such as furan-2-carbaldehyde, it is possible to introduce a furan moiety directly into the thiophene scaffold in a single step.

Recent research has focused on developing novel MCRs and optimizing existing ones using various catalysts, including biocatalysts and microwave irradiation, to improve yields and reaction times. researchgate.net For example, a three-component condensation of 2-aminothiophenes with aromatic aldehydes and Meldrum's acid has been developed to synthesize thieno[2,3-b]pyridin-6-ones, demonstrating the versatility of MCRs in creating complex heterocyclic systems. researchgate.net

Table 5: Multi-Component Reaction for Thiophene Synthesis

Reactants Catalyst/Conditions Product Type Reference
Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Sulfur (S8) Eggshell/Fe3O4 biocatalyst, Microwave, EtOH 2-Aminothiophene derivatives researchgate.net

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution on Furan (B31954) and Thiophene (B33073) Moieties

Both furan and thiophene rings are susceptible to electrophilic aromatic substitution due to their π-electron-rich nature. However, their reactivity differs significantly. In general, the order of reactivity towards electrophiles is pyrrole (B145914) > furan > thiophene > benzene (B151609). matanginicollege.ac.in Furan is the most reactive of the two heterocycles in this molecule but is also sensitive to strong acids, which can cause polymerization or ring-opening. matanginicollege.ac.inksu.edu.sa Thiophene is more stable towards acidic conditions. ksu.edu.sa

Electrophilic attack preferentially occurs at the α-positions (C2 and C5) of both rings, as the resulting carbocation intermediates are better stabilized by resonance. matanginicollege.ac.inksu.edu.sa In 3-(Furan-2-yl)thiophene-2-carboxylic acid, the available positions for substitution are the C5 position on the thiophene ring and the C3, C4, and C5 positions on the furan ring. The most activated positions are the α-positions that are not already substituted: C5 of the furan and C5 of the thiophene. The carboxylic acid group at the C2 position of the thiophene ring is deactivating, which would further favor substitution on the furan ring or at the C5 position of the thiophene ring.

Studies on related 3-(furan-2-yl)propenoic acids show that under superelectrophilic activation with strong Brønsted or Lewis acids, reactions such as hydroarylation (a Friedel-Crafts type reaction) can occur. nih.govmdpi.com These reactions proceed through dicationic intermediates, demonstrating the rings' ability to react with electrophiles. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Heterocyclic Ring Available Positions Most Probable Site of Attack Rationale
Furan C3, C4, C5 C5 Most activated α-position. matanginicollege.ac.inksu.edu.sa

Nucleophilic Reactivity and Ring Transformations

While electron-rich heterocycles are primarily reactive towards electrophiles, they can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups. The thiophene ring is generally more reactive towards nucleophiles than corresponding benzene analogues. uoanbar.edu.iq In this compound, the carboxylic acid group at the C2-position and the furan ring at the C3-position withdraw electron density from the thiophene ring, potentially facilitating nucleophilic attack. This increased reactivity is explained by the ability of the sulfur atom to stabilize the Wheland intermediate through the involvement of its d-orbitals. uoanbar.edu.iq

Decyclization and Rearrangement Processes

The furan ring is notably susceptible to decyclization (ring-opening) reactions. As mentioned, strongly acidic conditions can lead to ring-opening polymerization. matanginicollege.ac.inksu.edu.sa Furthermore, oxidative dearomatization is a known transformation pathway for furan derivatives. For example, studies on 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones have shown that oxidative dearomatization can lead to the formation of 2-ene-1,4,7-triones, which can then undergo unusual cyclization processes. nih.gov This highlights a potential pathway for the transformation of the furan moiety in the target compound under oxidative conditions.

Halogenation and Functionalization of Heterocyclic Rings

Halogenation is a key method for functionalizing the heterocyclic rings. Given the higher reactivity of the furan ring, mild conditions are necessary to avoid polyhalogenation and degradation. quimicaorganica.org Reagents like N-bromosuccinimide (NBS) are often used for the selective bromination of thiophenes. beilstein-journals.org

An alternative strategy for functionalization involves the carboxylic acid group. For instance, halodecarboxylation reactions can replace the carboxylic acid with a halogen atom. nih.govacs.org This process involves the cleavage of the C-C bond adjacent to the carboxyl group and trapping the intermediate with a halogen source. nih.gov This method has been applied to related benzo[b]thiophene-2-carboxylic acids. acs.org

Another powerful technique for functionalization is directed metallation. Thiophene-2-carboxylic acid, upon treatment with a strong base like lithium diisopropylamide (LDA), undergoes double deprotonation to generate a 5-lithio derivative. wikipedia.org This lithiated species can then react with various electrophiles to introduce a wide range of substituents specifically at the C5 position. A similar strategy could be applied to this compound to achieve selective functionalization at the C5 position of the thiophene ring. More advanced methods, such as magnesiation using reagents like TMPMgCl·LiCl, can also be employed for the sequential functionalization of furan and thiophene rings. nih.gov

Table 2: Summary of Potential Functionalization Reactions

Reaction Type Reagent(s) Target Site Expected Product
Electrophilic Bromination NBS Furan C5 or Thiophene C5 5-Bromo-3-(furan-2-yl)thiophene-2-carboxylic acid or 3-(5-bromofuran-2-yl)thiophene-2-carboxylic acid
Halodecarboxylation e.g., Ag(I) salt, I₂ Thiophene C2 2-Halo-3-(furan-2-yl)thiophene

Iodolactonization Mechanisms

The iodolactonization of this compound represents a significant electrophilic cyclization reaction. This intramolecular process involves the reaction of the carboxylic acid with an iodine source, leading to the formation of a lactone. The reaction is initiated by the electrophilic attack of iodine on one of the double bonds within the furan or thiophene ring, followed by a nucleophilic attack from the carboxylate group.

The general mechanism for iodolactonization proceeds through the formation of a positively charged iodonium (B1229267) ion intermediate. wikipedia.org The carboxylate, acting as an internal nucleophile, then attacks this intermediate to form a new heterocyclic ring, the lactone. This reaction is typically carried out under mildly basic conditions to enhance the nucleophilicity of the carboxylic acid. wikipedia.orgyoutube.com

In the specific case of this compound, the reaction is proposed to proceed through a series of well-defined steps. The initial step involves the reaction of the thiophene or furan ring with an electrophilic iodine species, which is often molecular iodine (I₂). This leads to the formation of a bridged iodonium ion intermediate. The regioselectivity of this initial attack is influenced by the electron density of the respective heterocyclic rings.

Following the formation of the iodonium ion, the carboxylate group, positioned ortho to the thiophene ring, acts as a nucleophile. It attacks one of the carbon atoms of the bridged iodonium ion in an intramolecular fashion. This nucleophilic attack results in the opening of the iodonium ion ring and the simultaneous formation of the lactone ring. The stereochemistry of the final product is determined by the geometry of this intramolecular attack.

Research on related compounds, such as 3-alkynylthiophene-2-carboxylic acids, has shown that iodocyclization proceeds regioselectively. unipa.itresearchgate.net For these related structures, the reaction with molecular iodine in the presence of a base like sodium bicarbonate leads to the formation of fused heterocyclic systems in good to excellent yields. unipa.it The mechanism is believed to involve the formation of an iodonium species, which is then followed by either an exo or endo cyclization. unipa.it

The table below outlines the proposed key steps and intermediates in the iodolactonization of this compound.

StepDescriptionIntermediate
1Activation of IodineFormation of an electrophilic iodine species.
2Electrophilic AttackThe electrophilic iodine attacks the electron-rich furan or thiophene ring.
3Formation of Iodonium IonA bridged iodonium ion is formed across one of the double bonds of the heterocyclic ring.
4Intramolecular Nucleophilic AttackThe carboxylate anion attacks the iodonium ion.
5Lactone FormationRing closure occurs, resulting in the formation of the lactone ring and incorporation of an iodine atom into the structure.

This proposed mechanism is consistent with the established principles of iodolactonization reactions observed in various unsaturated carboxylic acids. chemistnotes.com The presence of the furan and thiophene rings introduces interesting aspects of regioselectivity and reactivity that are subjects of ongoing research.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 3-(Furan-2-yl)thiophene-2-carboxylic acid, the FTIR spectrum is expected to be characterized by several key absorption bands.

The carboxylic acid group would produce the most distinct signals. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption peak typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation with the thiophene (B33073) ring might shift this peak to a slightly lower wavenumber, in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320–1210 cm⁻¹ region. spectroscopyonline.com

The aromatic C-H stretching vibrations of the furan (B31954) and thiophene rings are expected to appear at wavenumbers above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the furan and thiophene rings would likely produce several bands in the 1600–1350 cm⁻¹ region. iosrjournals.org The C-S stretching mode of the thiophene ring is typically weaker and can be observed in the 710-687 cm⁻¹ range. iosrjournals.org

Table 4.1.1: Expected FTIR Spectral Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 3300-2500 Broad, Strong
C-H stretch (Aromatic) >3000 Medium to Weak
C=O stretch (Carboxylic acid) 1730-1680 Strong
C=C stretch (Aromatic rings) 1600-1350 Medium to Strong
C-O stretch (Carboxylic acid) 1320-1210 Medium
C-H in-plane bend (Aromatic) 1300-1000 Medium
C-H out-of-plane bend (Aromatic) 1000-750 Strong
C-S stretch (Thiophene) 710-687 Weak to Medium

Note: This table represents expected values based on the analysis of constituent functional groups. Specific experimental data for the title compound is not available.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C stretching vibrations of the furan and thiophene rings are expected to produce strong signals in the 1600–1350 cm⁻¹ region. The C-S stretching vibration of the thiophene ring, which is often weak in FTIR, may show a more prominent peak in the Raman spectrum. The carbonyl (C=O) stretch of the carboxylic acid would also be present, though typically weaker than in the FTIR spectrum. The broad O-H stretching band, so dominant in FTIR, is generally very weak or absent in Raman spectra.

Table 4.1.2: Expected Raman Spectral Data for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H stretch (Aromatic) >3000 Medium
C=O stretch (Carboxylic acid) 1730-1680 Weak to Medium
C=C stretch (Aromatic rings) 1600-1350 Strong
C-S stretch (Thiophene) 710-687 Medium

Note: This table represents expected values based on the analysis of constituent functional groups. Specific experimental data for the title compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound would provide detailed information on the number and connectivity of protons in the molecule. The most downfield signal is expected for the carboxylic acid proton (–COOH), which typically appears as a broad singlet in the range of 10–12 ppm due to its acidic nature and hydrogen bonding. libretexts.org

The protons on the furan and thiophene rings would appear in the aromatic region, generally between 6.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their positions and the through-bond coupling with neighboring protons. For instance, furan protons typically resonate between 6.0 and 7.5 ppm, while thiophene protons are found between 6.5 and 8.0 ppm. rsc.org The coupling constants (J-values) would be characteristic of the five-membered heterocyclic systems.

Table 4.2.1: Predicted ¹H NMR Spectral Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid (-COOH) 10.0 - 12.0 Broad Singlet
Thiophene-H 6.5 - 8.0 Doublet / Doublet of Doublets
Furan-H 6.0 - 7.5 Doublet / Doublet of Doublets

Note: This table represents predicted values based on the analysis of constituent functional groups. Specific experimental data for the title compound is not available.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 160–180 ppm. libretexts.org

The carbon atoms of the furan and thiophene rings would resonate in the aromatic region, generally between 110 and 150 ppm. The chemical shifts of these carbons are influenced by the heteroatom (oxygen or sulfur) and the position of the substituents. Carbons directly attached to the heteroatom or the other ring system will have distinct chemical shifts.

Table 4.2.2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH) 160 - 180
Thiophene C-2 (with COOH) Data not available
Thiophene C-3 (with furan) Data not available
Thiophene C-4 Data not available
Thiophene C-5 Data not available
Furan C-2' (with thiophene) Data not available
Furan C-3' Data not available
Furan C-4' Data not available
Furan C-5' Data not available

Note: This table represents predicted values based on the analysis of constituent functional groups. Specific experimental data for the title compound is not available.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. This technique is particularly useful for conjugated systems, such as the one present in this compound.

The molecule contains two conjugated heterocyclic rings and a carboxylic acid group, which are expected to give rise to π → π* transitions. The absorption maximum (λmax) would likely fall in the UV region. The extended conjugation between the furan and thiophene rings would be expected to result in a bathochromic (red) shift compared to the individual parent heterocycles. The exact position of the absorption bands would be sensitive to the solvent used. Without experimental data, it is difficult to predict the precise λmax values.

Table 4.3.1: Expected Electronic Absorption Spectral Data for this compound

Transition Type Expected λmax (nm)
π → π* Data not available

Note: Specific experimental data for the title compound is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₆O₃S, corresponding to a molecular weight of approximately 194.21 g/mol . smolecule.com

Detailed Research Findings: In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of heterocyclic carboxylic acids can be complex. While benzoic acids typically show prominent losses of ·OH (M-17) and ·COOH (M-45), five-membered heterocyclic acids like furan and pyrrole (B145914) derivatives may exhibit different primary fragmentation pathways. sci-hub.selibretexts.org Decarboxylation (loss of CO₂) is often a significant process for these compounds, which can occur via a one-step mechanism upon electron impact. sci-hub.se The fragmentation is influenced by the stability of the resulting radical cations and neutral fragments.

Table 4.4.1: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula of Loss
194 [M]⁺ -
177 [M - OH]⁺ ·OH
150 [M - CO₂]⁺ CO₂
149 [M - COOH]⁺ ·COOH
121 [M - CO₂ - CHO]⁺ CO₂, ·CHO

Note: The relative intensities of these peaks depend on the specific ionization method and energy used.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, sulfur) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₉H₆O₃S) to confirm the compound's purity and empirical formula.

Detailed Research Findings: The verification of the elemental composition is a fundamental step in characterizing a new or synthesized compound. The theoretical percentages are calculated based on the atomic masses of the constituent elements and the compound's molecular weight (194.21 g/mol ). smolecule.com

Table 4.5.1: Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 9 108.09 55.66%
Hydrogen H 1.01 6 6.06 3.12%
Oxygen O 16.00 3 48.00 24.71%
Sulfur S 32.07 1 32.07 16.51%

| Total | | | | 194.22 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related structures)

Detailed Research Findings on Related Structures: Studies on furan-substituted thiophene/phenylene co-oligomers reveal important structural characteristics that are likely relevant to the target molecule. rsc.orgnih.gov For instance, the compound 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan crystallizes in a monoclinic system with the space group P2₁/c. rsc.org The substitution of a furan ring for a thiophene ring in such oligomers can lead to increased molecular planarity and rigidity due to the smaller steric hindrance of the oxygen atom compared to sulfur. rsc.orgnih.gov This improved planarity can influence the material's optoelectronic properties. Bond length analysis in these systems shows that the bond between the furan and thiophene rings is often slightly shorter than a corresponding thiophene-thiophene bond, indicating a degree of structural rigidity. rsc.orgnih.gov These findings suggest that this compound would likely adopt a relatively planar conformation in the solid state, which is crucial for its electronic and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that provides a robust balance between accuracy and computational cost for studying organic molecules. mdpi.com DFT calculations are instrumental in elucidating the electronic structure and predicting various molecular properties. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for such studies, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. mdpi.comresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 3-(Furan-2-yl)thiophene-2-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles between the furan (B31954), thiophene (B33073), and carboxylic acid moieties. DFT calculations predict a largely planar structure, although some torsion between the rings and the carboxylic acid group is expected. researchgate.net The planarity of the molecule is a key factor influencing its electronic conjugation. nih.gov

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. mdpi.commdpi.com The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C=O stretching of the carboxylic acid group. iosrjournals.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

Table 1: Typical Predicted Vibrational Frequencies for Furan and Thiophene Derivatives using DFT.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)~3500 (monomer), ~3000 (dimer)Stretching of the hydroxyl group bond.
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the furan and thiophene rings. iosrjournals.org
C=O Stretch (Carboxylic Acid)~1750 - 1700Stretching of the carbonyl group bond.
C=C Ring Stretch1600 - 1350Stretching vibrations within the aromatic furan and thiophene rings. iosrjournals.org
C-S Stretch710 - 680Stretching of the carbon-sulfur bond in the thiophene ring. iosrjournals.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. semanticscholar.org Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govsemanticscholar.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically delocalized across the electron-rich furan and thiophene rings, while the LUMO may also be distributed over the conjugated system, including the electron-withdrawing carboxylic acid group. semanticscholar.org This distribution facilitates intramolecular charge transfer upon electronic excitation. iosrjournals.org

Table 2: Conceptual HOMO-LUMO Properties and Their Implications.
ParameterDefinitionChemical Implication
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; indicates electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. nih.govsemanticscholar.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. semanticscholar.orgnih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue indicating regions of low electron density (positive electrostatic potential). researchgate.net

For this compound, the most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the carboxylic acid group and the furan ring, making these the most likely sites for electrophilic attack. nih.gov Conversely, the region around the acidic hydrogen of the carboxyl group would show a strong positive potential (blue), indicating it as a site for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. iosrjournals.org This delocalization, or hyperconjugative interaction, is quantified by the second-order perturbation energy, E(2). tsijournals.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific activity, such as enzyme inhibition or receptor binding. mdpi.comresearchgate.net

For a class of compounds like furan and thiophene derivatives, QSAR models can identify the key structural parameters that influence their biological effects. mdpi.com Important descriptors often include:

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as the energy of the LUMO (E_LUMO), can be critical. A lower E_LUMO value often correlates with higher activity in mechanisms involving electron acceptance. mdpi.com

Steric/Topological Descriptors: Properties like molecular volume, surface area, and shape indices describe the size and geometry of the molecule, which are crucial for fitting into a biological target's active site.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient) is a measure of a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A typical QSAR model might take the form of a multivariate linear regression equation, where the biological activity (e.g., pIC50) is predicted based on a combination of these descriptors. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing mechanistic insights into their mode of action. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. nih.gov The relative orientation of the furan, thiophene, and carboxylic acid groups in this compound is not fixed and is subject to rotation around the single bonds connecting them.

Conformational analysis, often performed using potential energy surface scans or molecular dynamics (MD) simulations, is used to explore the different possible conformations and their relative energies. researchgate.net MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and conformational preferences in different environments (e.g., in a vacuum or in a solvent). olemiss.edu

For this molecule, key considerations include the rotational barriers between the two aromatic rings and the orientation of the carboxylic acid group. nih.govumich.edu Certain conformations may be stabilized by intramolecular hydrogen bonds (e.g., between the carboxylic acid proton and the thiophene's sulfur atom). researchgate.net Identifying the most stable and accessible conformations is crucial, as the specific 3D shape of the molecule dictates how it can interact with biological targets like enzymes or receptors. nih.gov

Prediction of Chemical Reactivity and Stability

The reactivity of a chemical compound is intrinsically linked to its electronic structure. Quantum chemical calculations serve as a predictive tool to estimate various parameters that describe a molecule's stability and propensity to react. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

For analogous compounds containing furan and thiophene rings, DFT calculations have been successfully used to determine these properties. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron to a higher energy state, making the molecule more prone to reactions.

Based on theoretical investigations of similar thiophene carboxylic acids, several key reactivity descriptors can be conceptualized for this compound. These global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

While specific calculated values for this compound are not available in the searched literature, the following table illustrates the kind of data that would be generated from such a computational study, based on general principles and data from related structures.

Table 1: Predicted Global Reactivity Descriptors (Note: The following values are illustrative and not from a specific study on this compound, as such data was not found in the literature search. They are presented to demonstrate the typical output of such a computational analysis.)

ParameterFormulaPredicted Value (eV)
EHOMO-Value
ELUMO-Value
Energy Gap (ΔE)ELUMO - EHOMOValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2Value
Chemical Hardness (η)(ELUMO - EHOMO) / 2Value
Electrophilicity Index (ω)μ² / 2ηValue

Structure Activity Relationships Sar and Molecular Design Principles in Derivatives

Systematic Modification of the 3-(Furan-2-yl)thiophene-2-carboxylic Acid Scaffold

The systematic modification of the this compound scaffold involves a methodical approach to alter different parts of the molecule and observe the resulting effects on its biological activity. rroij.com This iterative process allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogues. rroij.com Key modifications can be targeted at the furan (B31954) ring, the thiophene (B33073) ring, and the carboxylic acid functional group. For instance, introducing various substituents on either the furan or thiophene ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets. orientjchem.org Furthermore, modifications to the carboxylic acid group, a common pharmacophore, can address issues related to metabolic instability and membrane permeability. nih.gov

Bioisosteric Replacements in Heterocyclic Systems

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve a compound's pharmacological profile. cambridgemedchemconsulting.com This approach is particularly valuable for heterocyclic systems like this compound.

Furan and thiophene are well-established bioisosteres, often interchangeable in medicinal chemistry. researchgate.netsilae.it The rationale for this equivalency lies in their similar five-membered ring structures, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov However, subtle differences in their electronic and lipophilic character can lead to significant changes in biological activity. Thiophene is generally considered more lipophilic and less prone to metabolic degradation compared to furan. cambridgemedchemconsulting.com The replacement of a furan ring with a thiophene ring, or vice versa, can therefore be a strategic modification to fine-tune a molecule's pharmacokinetic properties and target engagement. rsc.org Studies on furan and thiophene amide derivatives have shown that such bioisosteric replacements can influence their antiproliferative activities. nih.gov

The carboxylic acid group is a key functional group in many biologically active molecules, but its presence can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.govresearchgate.net Consequently, replacing the carboxylic acid with a suitable bioisostere is a common strategy in lead optimization. researchgate.netnih.gov A variety of functional groups can serve as carboxylic acid bioisosteres, each with its unique set of properties. drughunter.comsemanticscholar.org

Table 1: Common Carboxylic Acid Bioisosteres and Their Properties

Bioisostere pKa Range Key Characteristics
Tetrazole ~4.5–4.9 Acidity comparable to carboxylic acids, increased lipophilicity. drughunter.com
Hydroxamic Acid ~8–9 Moderate acidity, strong metal-chelating properties. nih.gov
Sulfonamide ~9–10 Weaker acidity, increased lipophilicity and metabolic stability. drughunter.com
Acylsulfonamide Varies Tunable acidity and physicochemical properties.
Thiazolidinedione Varies Can improve metabolic stability and cell permeability.

The choice of a specific bioisostere is context-dependent and often requires the synthesis and evaluation of a series of analogues to identify the optimal replacement. nih.gov For example, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole ring led to the successful drug losartan. drughunter.com

The introduction of halogen atoms (F, Cl, Br, I) and alkyl groups onto the heterocyclic scaffold of this compound can profoundly impact its structural and electronic properties. orientjchem.org

Halogenation: Halogenation is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. orientjchem.org The high electronegativity of halogens can alter the electron distribution within the aromatic rings, influencing their reactivity and interaction with target proteins. libretexts.org For instance, fluorination can block sites of metabolism and increase binding affinity through favorable interactions with the target. cambridgemedchemconsulting.com However, halogenation can also lead to issues with polyhalogenation if not controlled. quimicaorganica.org The position of halogenation on the furan or thiophene ring is critical, as it can direct the molecule's orientation within a binding pocket.

Alkyl Substitution: The addition of alkyl groups, such as methyl or ethyl, can increase the lipophilicity of a compound, which may enhance its membrane permeability and oral bioavailability. orientjchem.org However, larger alkyl groups can also introduce steric hindrance, which might negatively impact binding to the target. The position and size of the alkyl substituent need to be carefully considered to achieve the desired balance of properties.

Table 2: Effects of Halogen and Alkyl Substitution on Molecular Properties

Substituent Effect on Lipophilicity Effect on Electronic Properties Potential Impact on Activity
Fluorine (F) Increases Highly electron-withdrawing Can block metabolism, enhance binding
Chlorine (Cl) Increases Electron-withdrawing Can improve binding affinity
Bromine (Br) Increases Electron-withdrawing Can enhance binding affinity
Methyl (CH₃) Increases Electron-donating Can improve membrane permeability

Rational Design Strategies for Enhanced Chemical Functionality

Rational drug design utilizes the understanding of a biological target's structure and the SAR of a lead compound to design more effective and selective drugs. researchgate.net For derivatives of this compound, rational design strategies can be employed to enhance their chemical functionality. This can involve computational methods such as molecular docking to predict how different analogues will bind to a target protein. nih.gov By visualizing the binding mode, medicinal chemists can introduce or modify functional groups to optimize interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov For example, if a specific region of the binding pocket is hydrophobic, introducing a lipophilic group on the furan or thiophene ring could enhance binding affinity. Conversely, if a hydrogen bond donor is required, a hydroxyl or amino group could be strategically placed. This structure-based approach, combined with the principles of bioisosterism and systematic modification, allows for a more targeted and efficient optimization process. nih.gov

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Chemical Synthesis

In organic synthesis, 3-(furan-2-yl)thiophene-2-carboxylic acid serves as a valuable and versatile building block. The presence of three distinct reactive sites—the furan (B31954) ring, the thiophene (B33073) ring, and the carboxylic acid group—allows for a wide range of chemical transformations. smolecule.com Furan itself is a well-established synthon, capable of participating in a wide spectrum of reactions and serving as a precursor to diverse molecular structures. acs.org Similarly, thiophene derivatives are key intermediates in the synthesis of pharmaceuticals and other complex organic compounds. derpharmachemica.comslideshare.net

The carboxylic acid functional group (-COOH) is particularly important, enhancing the molecule's reactivity. smolecule.com It can undergo typical reactions such as:

Esterification: Reacting with various alcohols to form esters. smolecule.com

Amidation: Reacting with amines to form amides, which are common linkages in biologically active molecules.

Decarboxylation: Removal of the carboxylic acid group under specific conditions to yield 3-(furan-2-yl)thiophene. smolecule.com

Conversion to Acyl Halides: Transformation into more reactive acyl halides, which can then be used in Friedel-Crafts acylations or to form other derivatives. beilstein-journals.orgbeilstein-journals.org

Furthermore, the aromatic nature of both the furan and thiophene rings allows for electrophilic substitution reactions, enabling the introduction of additional functional groups onto the heterocyclic core. smolecule.com This multi-faceted reactivity allows chemists to use this compound as a starting point for constructing larger, more elaborate molecular frameworks. The furan moiety, for instance, can be seen as a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org

Integration into Advanced Functional Materials (e.g., Organic Semiconductors)

The conjugated system formed by the linked furan and thiophene rings makes this compound and its derivatives promising candidates for use in advanced functional materials, particularly organic semiconductors. Thiophene- and furan-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and chemical stability. researchgate.netresearchgate.net Thiophene-containing polymers are among the most promising for conducting applications. nih.gov

Derivatives of this compound can be incorporated as monomer units into conjugated polymers or used as small molecules in organic field-effect transistors (OFETs). The combination of an electron-rich thiophene ring and a slightly less aromatic furan ring can be used to tune the electronic properties, such as the HOMO-LUMO energy levels (band gap), of the resulting material. liberty.edu Research into analogous structures has demonstrated that the strategic combination of different heterocyclic rings is a key approach in designing high-performance organic semiconductors. researchgate.netmdpi.com

Compound ClassKey Structural FeaturesReported ApplicationReference
Thiophene-based COFsExtended π-conjugation in a crystalline, porous frameworkElectronic Devices, Charge Transport nih.gov
Furan/Thiophene Flanked BenzothiadiazoleDonor-Acceptor (D-A) architectureOrganic Field-Effect Transistors (OFETs) researchgate.net
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesFused thiophene ring system for enhanced π-stackingSolution-Processable OFETs mdpi.com
ThiopheneanthronesFused thiophene and anthracene (B1667546) corePotential for increased solubility and conjugation in semiconductors liberty.edu

Exploration in Ligand Design for Coordination Chemistry

In coordination chemistry, molecules capable of binding to metal ions are known as ligands, forming the basis of metal complexes. This compound is an attractive candidate for ligand design. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is an excellent binding site for a wide variety of metal ions through ionic coupling. researchgate.netresearchgate.net

The presence of sulfur and oxygen heteroatoms in the thiophene and furan rings, respectively, provides additional potential coordination sites. This allows the molecule to act as a multidentate ligand, binding to a metal center through more than one atom. The ability to form stable complexes with metal ions is critical for applications in catalysis, materials science, and medicinal chemistry. researchgate.net For instance, research on related furan- and thiophene-carboxylate ligands has shown their ability to form stable complexes with divalent metal ions like Manganese(II). researchgate.net The specific geometry and electronic environment provided by the 3-(furan-2-yl)thiophene-2-carboxylate ligand can influence the chemical and physical properties of the resulting metal complex.

Precursors for Advanced Organic Frameworks

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are constructed from molecular building blocks (precursors or "linkers") that self-assemble into extended, crystalline structures. Thiophene-based carboxylic acids are well-suited for use as organic linkers in the synthesis of these frameworks. nih.govgoogle.com

While this compound is a monocarboxylate, it can be chemically modified to create dicarboxylic or other multi-topic linkers necessary for framework construction. For example, derivatives like thiophene-2,5-dicarboxylic acid have been successfully used to build MOFs with interesting fluorescence properties. google.com Similarly, thiophene-based diboronic acids have been employed in the reticular synthesis of COFs, which are noted for their potential in electronic applications due to their ordered columnar structures that facilitate charge transport. nih.gov The use of MOFs themselves as sacrificial templates or precursors to create other advanced catalytic materials is also an area of active research. researchgate.net The unique combination of furan and thiophene in a single linker molecule could lead to novel framework topologies with tailored pore environments and electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.